2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound features a hybrid heterocyclic architecture combining a 1,3,4-oxadiazole core substituted with a cyclopropyl group, a piperidine linker, and an acetamide moiety terminating in a 4-methylthiazole ring. The cyclopropyl group may enhance metabolic stability and membrane permeability, while the thiazole ring contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-10-9-24-16(17-10)18-13(22)8-21-6-4-12(5-7-21)15-20-19-14(23-15)11-2-3-11/h9,11-12H,2-8H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTKVSWGVCIXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property could potentially facilitate interactions with biological targets, leading to changes in their function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole compounds, it is likely that this compound could influence multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole compounds, it is plausible that this compound could have significant effects at the molecular and cellular levels.
Biological Activity
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular structure of the compound includes a piperidine ring, an oxadiazole moiety, and a thiazole group. The molecular formula is with a molecular weight of approximately 324.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial activity. For example, a study demonstrated that derivatives of oxadiazoles showed moderate to high antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group in the oxadiazole moiety may enhance its binding affinity to bacterial targets.
Anticancer Activity
Thiazole-containing compounds have been extensively researched for their anticancer properties. In vitro assays have shown that compounds similar to 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibit cytotoxic effects on cancer cell lines. For instance, thiazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer types . The mechanism often involves apoptosis induction through modulation of signaling pathways related to cell growth and survival.
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The oxadiazole ring can inhibit certain enzymes or receptors involved in pathogenic processes. Additionally, the thiazole component may enhance the compound's affinity for biological targets due to its electron-withdrawing nature . Studies suggest that these interactions can disrupt critical cellular functions leading to antimicrobial or anticancer effects.
Study 1: Antimicrobial Evaluation
A study conducted on a series of oxadiazole derivatives found that the incorporation of thiazole significantly improved antimicrobial activity compared to analogs lacking this moiety. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on thiazole derivatives, it was reported that certain compounds showed potent cytotoxicity against breast cancer cells (MCF7). The study highlighted structure–activity relationships (SAR), indicating that modifications at the thiazole position could enhance activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . The mechanism often involves the inhibition of tyrosine kinases or other signaling pathways critical for cancer cell proliferation.
Antimicrobial Properties
The presence of both oxadiazole and thiazole rings enhances the antimicrobial activity of this compound. Studies have demonstrated that similar oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities against strains like Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt microbial cell walls or inhibit essential enzymes is a focal point of its antimicrobial efficacy.
Neuropharmacological Effects
The piperidine structure is commonly associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may exhibit analgesic or anxiolytic effects through modulation of neurotransmitter systems. This potential application warrants further investigation into its effects on central nervous system targets.
Case Studies
Several studies have documented the biological activities of compounds related to 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide :
- Anticancer Studies : A recent study demonstrated that a related oxadiazole derivative displayed significant growth inhibition in multiple cancer cell lines (PGIs ranging from 51% to 86%) indicating potential therapeutic applications in oncology .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of similar derivatives against E. coli and S. aureus, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Heterocycle Core : Replacement of oxadiazole with thiadiazole (e.g., ) introduces sulfur, altering electronic properties and metabolic stability.
- Substituents : Cyclopropyl (target compound) vs. bulkier aryl groups (e.g., 3,4-dimethoxyphenyl in ) impact steric hindrance and logP values.
- Linker Flexibility : Piperidine (rigid) vs. piperazine (semi-rigid) or ethylthio (flexible) chains modulate conformational adaptability .
Key Observations:
- The target compound’s 4-methylthiazole group may confer stronger Gram-positive antibacterial activity compared to isoxazole-containing analogs .
- Thiadiazole derivatives (e.g., ) exhibit broader target diversity (anticancer, enzyme inhibition) but require structural optimization for pharmacokinetics.
Q & A
Q. How can researchers optimize formulations for in vivo studies given the compound’s solubility limitations?
- Formulation Approaches :
| Method | Application |
|---|---|
| Co-solvents | PEG-400 or cyclodextrins for aqueous solubility |
| Nanoemulsions | Lipid-based carriers for improved bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
